molecular formula C23H23FN4O3S B11175298 1-[2-(4-fluorophenyl)ethyl]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

1-[2-(4-fluorophenyl)ethyl]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11175298
M. Wt: 454.5 g/mol
InChI Key: KYIQZJYWIRMXHZ-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)ethyl]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a methoxybenzyl group, and a thiadiazole ring, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-[2-(4-fluorophenyl)ethyl]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common synthetic route starts with commercially available starting materials such as 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. The key steps include the formation of oxazole rings and subsequent functional group modifications to introduce the fluorophenyl and methoxybenzyl groups . Industrial production methods focus on optimizing reaction conditions to achieve high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-[2-(4-fluorophenyl)ethyl]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(4-fluorophenyl)ethyl]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and methoxybenzyl groups allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-[2-(4-fluorophenyl)ethyl]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H23FN4O3S

Molecular Weight

454.5 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H23FN4O3S/c1-31-19-8-4-16(5-9-19)12-20-26-27-23(32-20)25-22(30)17-13-21(29)28(14-17)11-10-15-2-6-18(24)7-3-15/h2-9,17H,10-14H2,1H3,(H,25,27,30)

InChI Key

KYIQZJYWIRMXHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F

Origin of Product

United States

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